1-[4-(Aminomethyl)piperidin-1-yl]prop-2-en-1-one hydrochloride
Description
1-[4-(Aminomethyl)piperidin-1-yl]prop-2-en-1-one hydrochloride is a piperidine-derived compound featuring an aminomethyl substituent at the 4-position of the piperidine ring and a propenone (α,β-unsaturated ketone) moiety. Its molecular formula is C9H15ClN2O, with a molecular weight of 202.68 g/mol (calculated). For example, quinazoline-based analogs (e.g., 1-(4-(4-(3,4-dichloro-2-fluorophenylamino)-7-methoxyquinazolin-6-yloxy)piperidin-1-yl)prop-2-en-1-one hydrochloride) exhibit potent EGFR inhibition, highlighting the therapeutic relevance of this scaffold .
Properties
IUPAC Name |
1-[4-(aminomethyl)piperidin-1-yl]prop-2-en-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O.ClH/c1-2-9(12)11-5-3-8(7-10)4-6-11;/h2,8H,1,3-7,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKYWTIXBVIAXCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Aminomethyl)piperidin-1-yl]prop-2-en-1-one hydrochloride typically involves the reaction of piperidine derivatives with appropriate reagents. One common method involves the reaction of 4-(aminomethyl)piperidine with acrolein under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(Aminomethyl)piperidin-1-yl]prop-2-en-1-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The aminomethyl and prop-2-en-1-one groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
1-[4-(Aminomethyl)piperidin-1-yl]prop-2-en-1-one hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical processes.
Industry: It may be used in the production of specialty chemicals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 1-[4-(Aminomethyl)piperidin-1-yl]prop-2-en-1-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or electrostatic interactions with target molecules, while the prop-2-en-1-one moiety may participate in covalent bonding or other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 1-[4-(Aminomethyl)piperidin-1-yl]prop-2-en-1-one hydrochloride with analogous piperidinyl derivatives, emphasizing structural variations, physicochemical properties, and applications:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Features | Applications/Research Findings |
|---|---|---|---|---|---|
| This compound | C9H15ClN2O | 202.68 | Not explicitly listed | • Piperidine ring with 4-aminomethyl substituent • α,β-unsaturated ketone (propenone) |
Limited data; potential intermediate for kinase inhibitors or antimicrobial agents . |
| 4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride | C12H17N3O·2HCl | 292.2 | 1286265-79-9 | • Piperidine-pyridin-4-yl methanone core • Dihydrochloride salt |
Research and development use; safety profile includes low acute toxicity . |
| 4-(Aminomethyl)-1-methylpiperidin-2-one dihydrochloride | C7H16Cl2N2O | 215.12 | 1909336-47-5 | • Piperidin-2-one backbone • 1-methyl and 4-aminomethyl groups |
Versatile building block in pharmaceuticals (e.g., CNS agents) and agrochemicals . |
| 1-[4-(Aminomethyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one hydrochloride | C8H12ClF3N2O | 252.64 | 1183629-62-0 | • Trifluoroethyl ketone substituent • Enhanced lipophilicity |
Explored in fluorinated drug candidates for improved metabolic stability . |
| 1-{4-[(Piperidin-4-yl)amino]piperidin-1-yl}ethan-1-one dihydrochloride | C12H25Cl2N3O | 302.25 | 1909319-76-1 | • Bis-piperidinyl structure • Ethyl ketone and secondary amine functionalization |
Investigated for receptor-targeted therapies due to dual amine functionality . |
Structural and Functional Insights
- Propenone vs. Trifluoroethyl Ketone: The α,β-unsaturated ketone in the target compound may confer reactivity toward nucleophilic addition (e.g., Michael acceptors in covalent inhibitors), whereas trifluoroethyl analogs (e.g., 1183629-62-0) enhance metabolic stability and membrane permeability .
- Aminomethyl Positioning: The 4-aminomethyl group on piperidine is conserved across all compounds, suggesting its role in hydrogen bonding or interactions with biological targets (e.g., kinase ATP-binding pockets) .
- Salt Forms : Dihydrochloride salts (e.g., 1286265-79-9 and 1909336-47-5) improve aqueous solubility, critical for formulation in drug development .
Biological Activity
1-[4-(Aminomethyl)piperidin-1-yl]prop-2-en-1-one hydrochloride, also known by its CAS number 1423027-66-0, is a piperidine derivative that has garnered attention for its potential biological activities. This compound's structure features a piperidine ring, which is known for various pharmacological properties, including antibacterial, antiviral, and enzyme inhibition activities. This article reviews the biological activity of this compound, supported by case studies and research findings.
- Molecular Formula : C9H16ClN2O
- Molecular Weight : 204.70 g/mol
- CAS Number : 1423027-66-0
Antiviral Activity
Research has indicated that piperidine derivatives can act as potent inhibitors of HIV reverse transcriptase. For instance, compounds similar to this compound have shown significant antiviral activity against HIV, with effective concentrations (EC50) in the nanomolar range. These findings suggest that modifications in the piperidine structure can enhance antiviral efficacy against HIV strains .
Antibacterial Activity
Piperidine derivatives have also been evaluated for their antibacterial properties. A study highlighted the synthesis of various piperidine-based compounds, which exhibited moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis. The biological assays demonstrated that these compounds could serve as potential candidates for developing new antibacterial agents .
Enzyme Inhibition
Enzyme inhibition studies have shown that derivatives of piperidine can inhibit key enzymes such as acetylcholinesterase (AChE) and urease. For example, certain synthesized compounds displayed IC50 values significantly lower than standard inhibitors, indicating their potential as effective enzyme inhibitors in therapeutic applications .
Study on HIV Inhibition
In a study conducted by researchers focusing on non-nucleoside reverse transcriptase inhibitors (NNRTIs), several piperidine derivatives were synthesized and tested. Among these, compounds structurally related to this compound demonstrated enhanced potency against HIV with IC50 values lower than those of established drugs like nevirapine .
Antibacterial Screening
Another study evaluated the antibacterial activity of several piperidine derivatives against multiple bacterial strains. The results indicated that some compounds exhibited strong inhibitory effects, with specific IC50 values reported for the most active derivatives—highlighting their potential in treating bacterial infections .
Summary of Findings
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
